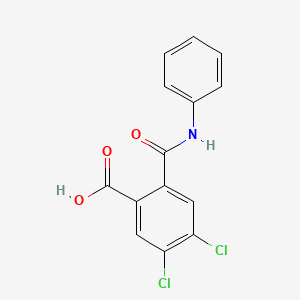
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the benzoic acid ring, and a phenylcarbamoyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid can be achieved through the direct condensation of 4,5-dichlorobenzoic acid with aniline in the presence of a suitable condensing agent. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts can reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4,5-dichlorobenzoic acid and aniline.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted benzamides.
Hydrolysis: 4,5-dichlorobenzoic acid and aniline.
Oxidation: Quinones.
Reduction: Amines.
Scientific Research Applications
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and π-π interactions with target proteins, affecting their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Similar structure but lacks the phenylcarbamoyl group.
4,5-Dichloro-2-(4-hydroxyphenylcarbamoyl)benzoic acid: Similar structure with a hydroxy group on the phenyl ring.
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid: Contains a sulfamoyl group instead of a phenylcarbamoyl group.
Uniqueness
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid is unique due to the presence of both chlorine atoms and the phenylcarbamoyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H9Cl2NO3 |
|---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
4,5-dichloro-2-(phenylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-11-6-9(10(14(19)20)7-12(11)16)13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
MWGOFRFIJLXDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















